Propyl picolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-7-12-9(11)8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFCDUKAUBQIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477342 | |
| Record name | Propyl picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98996-05-5 | |
| Record name | Propyl picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propyl picolinate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Propyl Picolinate for Researchers and Drug Development Professionals
Abstract
This compound, an ester of picolinic acid and propanol, is a molecule of significant interest in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the robust and widely applicable Fischer-Speier esterification method. As a senior application scientist, this document is structured to offer not just a protocol, but a deeper understanding of the underlying chemical principles, the rationale behind experimental choices, and a framework for troubleshooting and optimization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this synthesis pathway.
Introduction: The Significance of this compound
Picolinic acid and its derivatives are a class of compounds with diverse biological activities and applications in coordination chemistry.[1] this compound, as an ester, possesses unique physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The ester functional group can serve as a protecting group for the carboxylic acid, or it can be a key structural motif for biological activity. A reliable and scalable synthesis of this compound is therefore a critical first step in many research and development endeavors.
The Primary Synthesis Pathway: Fischer-Speier Esterification
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (picolinic acid) with an alcohol (n-propanol) to yield the corresponding ester (this compound) and water.[2]
The Underlying Mechanism: A Step-by-Step Rationale
The Fischer-Speier esterification is a reversible reaction, and understanding its mechanism is crucial for optimizing reaction conditions to favor product formation.[3][4] The reaction proceeds through a series of protonation and nucleophilic attack steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of picolinic acid by a strong acid catalyst (e.g., H₂SO₄ or p-TsOH). This step is critical as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of n-propanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, simultaneously expelling a molecule of water.
-
Deprotonation: The protonated ester is then deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
Figure 1: Mechanism of Fischer-Speier Esterification.
Driving the Equilibrium: The Le Chatelier's Principle in Practice
Given the reversible nature of the Fischer-Speier esterification, the equilibrium must be shifted towards the product side to achieve a high yield.[5] This is typically accomplished in one of two ways:
-
Use of Excess Reactant: By using a large excess of one of the reactants, typically the less expensive one (in this case, n-propanol), the equilibrium is driven towards the formation of the ester.[6]
-
Removal of Water: The removal of water as it is formed is another effective strategy. This can be achieved by using a Dean-Stark apparatus, where the water is azeotropically removed with a suitable solvent like toluene.[2]
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where the successful synthesis of this compound can be confirmed through in-process monitoring and final product characterization.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Picolinic Acid | Carboxylic acid starting material |
| n-Propanol | Alcohol starting material and solvent |
| Sulfuric Acid (conc.) | Acid catalyst |
| Sodium Bicarbonate (sat. aq.) | To neutralize the acid catalyst during work-up |
| Anhydrous Magnesium Sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent loss of volatile reagents |
| Heating mantle | For controlled heating |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | To remove solvent |
| Distillation apparatus | For final purification |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add picolinic acid (0.1 mol).
-
Addition of Reagents: Add an excess of n-propanol (0.5 mol) to the flask.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2 mL) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Be cautious as this will produce CO₂ gas.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.[7]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation under reduced pressure.
Figure 2: Experimental Workflow for this compound Synthesis.
Product Characterization: Confirming Success
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and the pyridine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the propyl group, and the carbons of the pyridine ring.[8] |
| IR Spectroscopy | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.[9] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C₉H₁₁NO₂), which is 165.19 g/mol .[10] |
Alternative Synthesis Pathways
While Fischer-Speier esterification is the most common method, other pathways for the synthesis of picolinates exist, which may be suitable for specific applications or substrates. These can include multi-component reactions using novel catalysts.[11][12][13]
Conclusion
This guide has provided a comprehensive overview of the synthesis of this compound via Fischer-Speier esterification. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently and efficiently synthesize this valuable compound. The provided protocol serves as a robust starting point, which can be further optimized to meet specific yield and purity requirements. The emphasis on self-validating procedures through rigorous characterization ensures the integrity of the final product for downstream applications in research and drug development.
References
- National Institutes of Health. (2023, July 25). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- Patsnap. (n.d.).
- Organic Syntheses. (n.d.). Picolinic acid hydrochloride.
- MDPI. (n.d.).
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents. (n.d.).
- ResearchGate. (2005, October).
- University of Missouri-St. Louis. (2012, April 25). Synthesis of Some Aminopicolinic Acids.
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
- Google Patents. (n.d.).
- ResearchGate. (2005, August 5). Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction.
- Wikipedia. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- Wikipedia. (n.d.).
- PubMed Central. (2021, December 2).
- Longdom Publishing. (n.d.).
- MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
- NIST. (n.d.). Propanoic acid, propyl ester.
- ResearchGate. (n.d.).
- AZoM. (2015, February 11).
- Abcam. (n.d.).
- OperaChem. (2024, January 5).
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- 9. infrared spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of propyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. researchgate.net [researchgate.net]
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Propyl Picolinate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation of propyl picolinate, a molecule of interest in various chemical and pharmaceutical contexts. By dissecting the fundamental principles of electron ionization (EI) mass spectrometry and drawing upon established fragmentation patterns of analogous structures, this document serves as a predictive framework for interpreting the mass spectrum of this compound.
Introduction to this compound and the Rationale for Mass Spectrometric Analysis
This compound, the n-propyl ester of picolinic acid, possesses a chemical architecture that combines a pyridine ring with an ester functionality. This unique combination makes its structural elucidation by mass spectrometry an insightful case study. Understanding its fragmentation pathways is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in its synthesis and application. Electron ionization (EI) mass spectrometry, a robust and widely used technique, provides a reproducible fragmentation pattern that serves as a molecular fingerprint.
The Predicted Electron Ionization (EI) Mass Spectrum of this compound
Upon entering the ion source of a mass spectrometer, this compound molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+). The molecular weight of this compound (C9H11NO2) is 165.19 g/mol , so the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 165. The inherent instability of this molecular ion will cause it to undergo a series of fragmentation events, giving rise to a characteristic pattern of fragment ions.
Key Fragmentation Pathways
The fragmentation of this compound is predicted to be governed by the lability of the ester group and the stability of the pyridine ring. The primary fragmentation routes are expected to be:
-
Alpha-Cleavage: The cleavage of bonds adjacent to the carbonyl group of the ester is a common and dominant fragmentation pathway for esters.[1]
-
McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds containing a γ-hydrogen is a possibility.
-
Cleavage of the Propyl Chain: Fragmentation within the propyl group will lead to a series of carbocation fragments.
-
Fragmentation of the Pyridine Ring: The stable aromatic ring will also undergo characteristic fragmentations, primarily through the loss of small neutral molecules.[2]
The interplay of these pathways will define the resultant mass spectrum.
Detailed Mechanistic Elucidation of this compound Fragmentation
The following sections detail the predicted fragmentation pathways of this compound under electron ionization.
The Molecular Ion and Initial Fragmentation
The process begins with the ionization of the this compound molecule:
C9H11NO2 + e- → [C9H11NO2]•+ + 2e- (m/z = 165)
The molecular ion, while expected to be observed, may be of low abundance due to its propensity to fragment.
Fragmentation of the Ester Moiety
The ester group is the most likely site of initial fragmentation.
Alpha-cleavage resulting in the loss of the propoxy radical (•OCH2CH2CH3) is a highly probable event, leading to the formation of the picolinoyl cation. This ion is expected to be a prominent peak in the spectrum.
[C9H11NO2]•+ → [C6H4NCO]+ + •OCH2CH2CH3 (m/z = 106)
The presence of a γ-hydrogen on the propyl chain allows for a McLafferty rearrangement, resulting in the loss of a neutral propene molecule and the formation of a radical cation of picolinic acid.
[C9H11NO2]•+ → [C6H5NO2]•+ + C3H6 (m/z = 123)
Fragmentation can also occur at the C-O bond of the ester, with charge retention on the propyl fragment, forming a propyl cation.
[C9H11NO2]•+ → [C3H7]+ + C6H4NO2• (m/z = 43)
Further fragmentation of the propyl cation will lead to the loss of ethene, forming an ethyl cation.
[C3H7]+ → [C2H5]+ + CH2 (m/z = 29)
Fragmentation of the Pyridine Ring
The picolinoyl cation (m/z 106) and the picolinic acid radical cation (m/z 123) will undergo further fragmentation characteristic of the pyridine ring.
The picolinoyl cation is expected to lose a molecule of carbon monoxide (CO), a common fragmentation for acylium ions, to form a pyridyl cation.
[C6H4NCO]+ → [C5H4N]+ + CO (m/z = 78)
The pyridyl cation can then undergo the characteristic fragmentation of the pyridine ring by losing a molecule of hydrogen cyanide (HCN) to form the C4H3+ ion.[2]
[C5H4N]+ → [C4H3]+ + HCN (m/z = 51)
Summary of Predicted Fragmentation Data
The following table summarizes the key predicted ions in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 165 | [C9H11NO2]•+ | Molecular Ion |
| 123 | [C6H5NO2]•+ | Loss of C3H6 (McLafferty Rearrangement) |
| 106 | [C6H4NCO]+ | Loss of •OCH2CH2CH3 |
| 78 | [C5H4N]+ | Loss of CO from m/z 106 |
| 51 | [C4H3]+ | Loss of HCN from m/z 78 |
| 43 | [C3H7]+ | Cleavage of the ester C-O bond |
| 29 | [C2H5]+ | Loss of CH2 from m/z 43 |
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound.
Caption: Proposed EI fragmentation pathways of this compound.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a generalized, step-by-step methodology for acquiring the electron ionization mass spectrum of this compound.
Sample Preparation
-
Purity Check: Ensure the this compound sample is of high purity using techniques such as NMR or HPLC.
-
Solution Preparation: Dissolve a small amount of this compound (approximately 1 mg) in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of 100 µg/mL.
Instrumentation and Parameters
The following parameters are recommended for a standard gas chromatograph-mass spectrometer (GC-MS) system.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Split (e.g., 50:1) | To prevent column overloading. |
| Injection Volume | 1 µL | Standard volume for good sensitivity. |
| Inlet Temperature | 250 °C | To ensure complete volatilization. |
| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column suitable for a wide range of compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose program to ensure good separation. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | To generate a reproducible fragmentation pattern. |
| Electron Energy | 70 eV | The standard energy for creating library-searchable spectra. |
| Ion Source Temperature | 230 °C | To maintain the sample in the gas phase and prevent condensation. |
| Quadrupole Temperature | 150 °C | To ensure stable ion transmission. |
| Mass Range | m/z 35-500 | To cover the expected molecular ion and fragment ions. |
| Scan Rate | 2 scans/second | To acquire sufficient data points across the chromatographic peak. |
Data Acquisition and Analysis
-
Blank Run: Inject a solvent blank to identify any background contaminants.
-
Sample Injection: Inject the prepared this compound solution.
-
Data Processing:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum from the sample spectrum.
-
Compare the acquired spectrum with the predicted fragmentation pattern and, if available, with a library spectrum.
-
Conclusion
This in-depth technical guide provides a robust predictive framework for understanding the mass spectrometry fragmentation of this compound. By leveraging established principles of electron ionization and analyzing the fragmentation of analogous structures, we have proposed the key fragmentation pathways and the expected major ions. The provided experimental protocol offers a practical starting point for researchers to acquire a high-quality mass spectrum of this compound. This foundational knowledge is indispensable for the accurate identification and characterization of this compound in various scientific and industrial applications.
References
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Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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National Institute of Standards and Technology. (n.d.). n-Propyl acetate. In NIST Chemistry WebBook. [Link]
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Miao, Z., et al. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(10), 1423-1434. [Link]
-
Harvey, D. J. (1995). Mechanisms for ion formation during the electron impact-mass spectrometry of picolinyl ester and 4,4-dimethyloxazoline derivatives of fatty acids. Journal of the American Society for Mass Spectrometry, 6(5), 415-425. [Link]
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de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9133-9145. [Link]
-
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
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Propyl Picolinate as a Ligand: A Technical Guide to Synthesis, Coordination, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picolinic acid and its derivatives represent a cornerstone class of chelating agents in coordination chemistry, prized for their robust and versatile binding properties with a wide range of metal ions.[1] This guide focuses specifically on propyl picolinate, a key derivative where the carboxylic acid is esterified with a propyl group. This modification introduces subtle yet significant changes in steric profile and solubility, making it a tunable component for advanced applications. This document provides a comprehensive overview of this compound, from its fundamental synthesis and characterization to its coordination behavior and potential in catalysis and materials science. Detailed, field-proven protocols are provided to enable researchers to synthesize, validate, and apply this ligand in their work.
The Picolinate Ligand Family: A Strategic Overview
Picolinic acid (pyridine-2-carboxylic acid) is an N,O-bidentate ligand, meaning it binds to a metal center through two donor atoms: the nitrogen of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring.[2] This structural motif is the foundation of its utility.
The Role of the Ester Group: The primary role of the ester functional group in ligands like this compound is to modulate the ligand's physical and chemical properties without fundamentally altering its primary coordination mode. The choice of the alkyl chain (in this case, propyl) is a deliberate experimental decision driven by several factors:
-
Solubility: The propyl group enhances lipophilicity compared to the parent picolinic acid or its methyl/ethyl ester counterparts. This is critical for applications in non-polar organic solvents, which are common in homogeneous catalysis.
-
Steric Influence: While not a bulky group, the propyl chain imparts greater steric hindrance than a methyl group. This can influence the coordination geometry of the resulting metal complex, affect the accessibility of the metal's active site in a catalyst, and control crystal packing in solid-state materials.[3][4][5]
-
Electronic Effects: The electronic properties of the ligand are largely dictated by the pyridine ring, but the alkyl ester group can have minor inductive effects that subtly tune the electron density at the metal center.[6]
Synthesis and Characterization of this compound
The most direct and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of picolinic acid with n-propanol.[7]
Experimental Protocol: Fischer Esterification of Picolinic Acid
This protocol is designed to be self-validating, with checkpoints for confirming reaction completion and product purity.
Objective: To synthesize this compound from picolinic acid and n-propanol.
Materials:
-
Picolinic acid (1.0 eq)
-
n-Propanol (5.0-10.0 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl Ether
-
Standard reflux apparatus with a condenser
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: To a round-bottom flask, add picolinic acid and an excess of n-propanol. The excess alcohol is crucial as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[8]
-
Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the picolinic acid, making the carbonyl carbon a more potent electrophile for nucleophilic attack by the alcohol.[9][10]
-
Reflux: Heat the mixture to reflux (approx. 97-100°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the picolinic acid spot.
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and any unreacted picolinic acid. Caution: CO₂ evolution will cause frothing.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane or diethyl ether. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound, typically as a clear or pale yellow oil.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Characterization Data
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~ 8.7 (d, 1H, H6-py), 8.1 (d, 1H, H3-py), 7.8 (t, 1H, H4-py), 7.4 (t, 1H, H5-py), 4.3 (t, 2H, -OCH₂-) , 1.8 (sext, 2H, -CH₂-) , 1.0 (t, 3H, -CH₃) | Distinct signals for the four pyridine protons and a characteristic triplet-sextet-triplet pattern for the n-propyl chain.[11][12] |
| ¹³C NMR | δ ~ 165 (C=O), 150 (C2-py), 148 (C6-py), 137 (C4-py), 127 (C5-py), 125 (C3-py), 67 (-OCH₂-) , 22 (-CH₂-) , 10 (-CH₃) | The carbonyl carbon appears downfield. Three distinct signals confirm the propyl group.[13] |
| FT-IR (cm⁻¹) | ~3070 (Aromatic C-H str), ~2970 (Aliphatic C-H str), ~1740 (C=O str) , ~1590 (C=N/C=C str), ~1250 & 1100 (C-O str) | A strong carbonyl stretch around 1740 cm⁻¹ is the most definitive peak for the ester functional group.[14][15] |
Coordination Chemistry of this compound
This compound readily forms stable complexes with a variety of transition metals, typically acting as a bidentate, neutral ligand. The stoichiometry is often 1:2 (Metal:Ligand), leading to complexes like [M(this compound)₂X₂], where X is an anion (e.g., Cl⁻, OTf⁻).[16]
Caption: Bidentate (N,O) coordination of this compound.
Experimental Protocol: Synthesis of a Bis(this compound) Copper(II) Complex
Objective: To synthesize a representative [Cu(this compound)₂Cl₂] complex.
Materials:
-
This compound (2.0 eq)
-
Copper(II) Chloride (CuCl₂, anhydrous, 1.0 eq)
-
Ethanol or Acetonitrile
-
Magnetic stirrer and hotplate
Methodology:
-
Ligand Solution: Dissolve the this compound in a minimal amount of warm ethanol in a small flask.
-
Metal Salt Solution: In a separate flask, dissolve the anhydrous CuCl₂ in ethanol. The solution should be green or blue.
-
Complexation: While stirring the metal salt solution, add the ligand solution dropwise at room temperature.
-
Precipitation/Crystallization: A color change and/or the formation of a precipitate should occur. Stir the mixture for 1-2 hours. The product can often be isolated by slow evaporation of the solvent or by cooling the solution to induce crystallization.
-
Isolation: Collect the resulting solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Validation of Coordination
The formation of the complex is validated by comparing its spectroscopic data to that of the free ligand.
-
FT-IR Spectroscopy: The most significant change is the shift of the C=O stretching frequency to a lower wavenumber (e.g., from ~1740 cm⁻¹ to ~1680-1700 cm⁻¹). This shift is definitive evidence of the carbonyl oxygen's coordination to the metal center, which weakens the C=O double bond.
-
UV-Visible Spectroscopy: The formation of the complex will result in new absorption bands in the visible region, corresponding to d-d transitions of the copper(II) center, giving the complex its characteristic color.
-
Single-Crystal X-Ray Diffraction: For unambiguous structural proof, growing single crystals suitable for X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the overall coordination geometry (e.g., distorted octahedral).[1][17]
Applications in Catalysis and Materials Science
The true value of this compound lies in its ability to form well-defined metal complexes that can serve as catalysts or functional materials.[18]
Homogeneous Catalysis
Metal complexes are workhorses of industrial catalysis.[19][20] this compound complexes are promising candidates for various catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions. The ligand serves to stabilize the metal center, modulate its reactivity, and enhance its solubility in organic media.
Caption: Role of a metal-picolinate complex in a catalytic cycle.
Workflow: Screening for Catalytic Activity
-
Setup: In a Schlenk tube under an inert atmosphere (N₂ or Ar), combine the aryl halide (substrate 1), the coupling partner (e.g., a boronic acid), a base (e.g., K₂CO₃), and the synthesized metal-propyl picolinate complex (0.1-5 mol%).
-
Reaction: Add degassed solvent (e.g., toluene or dioxane) and heat the reaction to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Track the reaction's progress using Gas Chromatography (GC) or LC-MS.
-
Analysis: The causality behind the experimental choice of this compound here is its potential to offer a balance of steric protection and electronic properties that could lead to high turnover numbers and selectivity, which can be compared against other picolinate esters.
Materials Science
The structure-directing properties of this compound make it a valuable building block for Metal-Organic Frameworks (MOFs) and other coordination polymers.[16][18] The size and conformation of the propyl group can influence the pore size and topology of MOFs, which are critical for applications in gas storage and separation.[18] Furthermore, complexes with lanthanide metals may exhibit unique luminescent properties, making them suitable for use in sensors or optical devices.[18]
Conclusion and Future Outlook
This compound is more than just a simple derivative of picolinic acid; it is a strategically modified ligand that offers researchers enhanced control over solubility and steric environment. This guide has provided the foundational knowledge and actionable protocols for its synthesis, characterization, and deployment in creating novel metal complexes. The true potential of this ligand will be realized through its application in developing next-generation catalysts with improved performance in organic solvents and in designing functional materials with precisely tuned solid-state structures. Future research should focus on exploring its coordination with a broader array of metals and testing the resulting complexes in challenging catalytic transformations and advanced material applications.
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Shapiro, Y. E. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13 C NMR SPECTROSCOPY. ISMAR. Retrieved from [Link]
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Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]
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Orjiekwe, C. L., et al. (2005). Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. Retrieved from [Link]
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Adedibu, J. A., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Retrieved from [Link]
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Piskun, P., & Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. PMC, PubMed Central. Retrieved from [Link]
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Al-Masruri, M. S., et al. (2020). Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. Sultan Qaboos University House of Expertise. Retrieved from [Link]
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Kyriakoula, A., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Retrieved from [Link]
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Aithor. (2024). The Role and Applications of Metal Complexes in Industrial Catalysis. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Degradation Pathways of Propyl Picolinate
Introduction
Propyl picolinate, the propyl ester of picolinic acid, is a molecule of significant interest in various fields, including pharmaceuticals and materials science. Understanding its chemical stability and the mechanisms by which it degrades is paramount for ensuring its efficacy, safety, and shelf-life in any application. This technical guide provides a comprehensive overview of the stability profile of this compound, delves into its primary degradation pathways, and outlines robust analytical methodologies for its assessment. The insights presented herein are curated for researchers, scientists, and drug development professionals to facilitate the design of stable formulations and predictive stability studies.
Chemical Structure and Physicochemical Properties
This compound possesses a pyridine ring with a carboxylic acid esterified with propanol at the 2-position. This structure confers specific chemical properties that dictate its stability. The pyridine nitrogen introduces a degree of basicity and can participate in coordination with metal ions, while the ester linkage is susceptible to hydrolysis.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source |
| Molecular Formula | C9H11NO2 | N/A |
| Molecular Weight | 165.19 g/mol | N/A |
| Boiling Point | ~122-126 °C at 10 mmHg (for ethyl 2-picolinate) | |
| Melting Point (of Picolinic Acid) | 139-142 °C | [1] |
| Storage | Store below +30°C for picolinic acid | [1] |
| Stability | Stable under recommended storage conditions (for related compounds like propyl gallate) | [2] |
Note: Specific experimental data for this compound is not widely available in the public domain; therefore, data for closely related structures are provided for context.
Core Degradation Pathways of this compound
The degradation of this compound is anticipated to proceed through several key pathways, primarily driven by hydrolysis, and potentially influenced by factors such as pH, temperature, light, and the presence of catalysts.
Hydrolytic Degradation
Hydrolysis, the cleavage of the ester bond by water, is the most probable and significant degradation pathway for this compound.[3] This reaction can be catalyzed by both acids and bases.[3]
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible, and an excess of water is required to drive the equilibrium towards the formation of picolinic acid and propanol.[3][4]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the propoxy group, yielding picolinic acid, which is then deprotonated by the base to form the picolinate salt and propanol. This process is effectively irreversible.[3][5]
The presence of metal oxides can also catalyze the hydrolysis of picolinate esters at the oxide/water interface.[6][7] This is a critical consideration for formulations containing mineral-based excipients.
Caption: Hydrolytic degradation pathways of this compound.
Oxidative Degradation
Oxidation represents another potential degradation route, although likely less prominent than hydrolysis under typical pharmaceutical storage conditions.[8] The pyridine ring, while relatively stable, can be susceptible to oxidation under harsh conditions, potentially leading to N-oxide formation or ring-opening products. The presence of transition metal ions can catalyze oxidative processes.[9]
Factors that can promote oxidation include:
-
Exposure to light (photodegradation)
-
Presence of oxygen
-
Elevated temperatures
-
Presence of metal impurities[8]
Thermal Degradation
At elevated temperatures, this compound may undergo thermal decomposition. While specific data for this compound is unavailable, studies on related polymeric materials show that thermal degradation can involve the rupture of C-C or C-H bonds.[9] For this compound, this could lead to decarboxylation or cleavage of the propyl chain. The presence of air (thermo-oxidative decomposition) can lower the decomposition temperature compared to an inert atmosphere.[10]
Factors Influencing Stability
A thorough understanding of the factors that influence the stability of this compound is crucial for developing robust formulations and defining appropriate storage conditions.
Table 2: Key Factors Affecting this compound Stability
| Factor | Influence on Degradation | Rationale |
| pH | High and low pH accelerate hydrolysis. | Acid and base catalysis of the ester linkage.[3][5] |
| Temperature | Increased temperature accelerates all degradation pathways. | Provides the activation energy for chemical reactions.[10] |
| Light | UV or visible light may induce photodegradation. | Provides energy for photolytic cleavage of bonds. |
| Oxygen | Promotes oxidative degradation. | Molecular oxygen can participate in radical-mediated degradation.[9] |
| Metal Ions | Can catalyze both hydrolysis and oxidation. | Formation of reactive metal complexes or participation in Fenton-like reactions.[11] |
| Excipients | Can either stabilize or destabilize the molecule. | Interactions with functional groups, catalytic effects of impurities. |
Analytical Methodologies for Stability Assessment
A multi-faceted analytical approach is required to monitor the stability of this compound and characterize its degradation products.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment.[12] It involves subjecting the drug substance to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Protocol 1: A Representative Forced Degradation Workflow
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.
Caption: Workflow for forced degradation studies of this compound.
Stability-Indicating Analytical Methods
A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for an accurate quantification of drug purity and degradation.
High-Performance Liquid Chromatography (HPLC):
HPLC is the cornerstone for stability testing. A reversed-phase HPLC method is generally suitable for a molecule like this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of degradation products.[13]
Gas Chromatography (GC):
GC can be a useful technique for quantifying volatile degradation products, such as propanol, that may result from hydrolysis.
Conclusion
The stability of this compound is primarily governed by its susceptibility to hydrolysis, a reaction that can be catalyzed by acidic, basic, and certain metal oxide-containing environments. Oxidative and thermal degradation pathways also represent potential liabilities under specific stress conditions. A comprehensive understanding of these degradation mechanisms, coupled with the implementation of robust, stability-indicating analytical methods, is essential for the successful development of products containing this compound. The experimental workflows and analytical strategies detailed in this guide provide a solid framework for researchers and drug development professionals to ensure the quality, safety, and efficacy of their formulations.
References
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Liu, B., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 165, 85-92. [Link]
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Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]
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MDPI. (n.d.). Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. [Link]
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ResearchGate. (n.d.). Kinetic analysis of thermal decomposition of poly(propylene carbonate). [Link]
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Kranz, W., et al. (2020). Oxidation of polysorbates – An underestimated degradation pathway?. European Journal of Pharmaceutics and Biopharmaceutics, 156, 93-101. [Link]
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Van den Abeele, J., et al. (2023). Polysorbate Analysis in Biopharmaceutical Applications—A Snapshot of the Analytical Toolbox. LCGC International, 36(8), 324-331. [Link]
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Mylläri, V., et al. (2021). Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. Polymers, 13(21), 3747. [Link]
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Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 25(1), 143-149. [Link]
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Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]
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MDPI. (n.d.). Propyl Gallate. [Link]
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-
Al-Malaika, S., & Gbregiorgis, A. (2022). Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. Polymers, 14(19), 4057. [Link]
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Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 28(2), 244-250. [Link]
-
ResearchGate. (n.d.). Trends on Analytical Characterization of Polysorbates and Their Degradation Products in Biopharmaceutical Formulations. [Link]
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Blessy, M., et al. (2014). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 87, 159-174. [Link]
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ResearchGate. (n.d.). Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection. [Link]
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Zhang, H., et al. (2022). Enhanced Degradation of Micropollutants in a Peracetic Acid-Fe(III) System with Picolinic Acid. Environmental Science & Technology, 56(8), 5099-5108. [Link]
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YouTube. (2024). Hydrolysis of Esters and Amides in acid and base conditions. [Link]
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Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
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Methodological & Application
Application Notes and Protocols: Propyl Picolinate in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Picolinic acid and its derivatives are foundational scaffolds in a significant class of synthetic auxin herbicides, vital for modern agriculture. This document provides a detailed technical guide on the application of propyl picolinate as a key intermediate in the synthesis of these vital agrochemicals. We will explore the rationale behind its use, present detailed, field-tested protocols for its synthesis, and outline its subsequent conversion into herbicidally active compounds. This guide is designed to provide researchers and process chemists with the necessary insights and methodologies to effectively utilize this compound in their agrochemical synthesis workflows.
Introduction: The Significance of Picolinate Herbicides
Synthetic auxin herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise. The picolinic acid core has proven to be a particularly effective scaffold for developing selective herbicides that control broadleaf weeds in a variety of crops.[1] Prominent examples of picolinic acid-based herbicides include Picloram, Clopyralid, and Aminopyralid, which have been mainstays in weed management for decades. More recently, the development of 6-aryl-picolinates like halauxifen-methyl and florpyrauxifen-benzyl has further underscored the importance of this chemical class.[1]
The ester form of these herbicides plays a crucial role in their formulation and efficacy. Esters are often more readily absorbed by the plant foliage than the corresponding carboxylic acids. Once absorbed, they are hydrolyzed by plant enzymes to release the active herbicidal acid. While methyl and benzyl esters are commonly cited, the use of a propyl ester offers a balance of properties that can be advantageous in certain formulations and synthetic routes.
This guide will focus on this compound as a versatile intermediate, detailing its synthesis and its application in the preparation of a key herbicidal precursor.
Synthesis of this compound: An Essential Intermediate
The synthesis of this compound is most commonly achieved through the Fischer esterification of picolinic acid with n-propanol. This acid-catalyzed reaction is a robust and scalable method for producing the desired ester.
Underlying Chemistry: The Fischer Esterification
Fischer esterification is a classic organic reaction that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Diagram 1: Fischer Esterification of Picolinic Acid
Caption: Fischer esterification of picolinic acid with n-propanol.
Detailed Protocol: Synthesis of this compound
Materials:
-
Picolinic acid (1.0 eq)
-
n-Propanol (10-20 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add picolinic acid (1.0 eq) and n-propanol (10-20 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. Toluene can be added to the reaction mixture to facilitate the azeotropic removal of water, which will collect in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Add the bicarbonate solution in portions to neutralize the excess acid (Caution: CO₂ evolution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Characterization Data for this compound
| Property | Value (Estimated) |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 230-240 °C at atmospheric pressure |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.7 (d, 1H), 8.2 (d, 1H), 7.8 (t, 1H), 7.4 (t, 1H), 4.3 (t, 2H), 1.8 (m, 2H), 1.0 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0, 150.0, 148.0, 137.0, 126.5, 125.0, 67.0, 22.0, 10.5 |
| IR (neat, cm⁻¹) | ~3060 (Ar C-H), ~2970 (Alkyl C-H), ~1720 (C=O), ~1590 (C=N), ~1250 (C-O) |
| MS (EI) | m/z 165 (M⁺), 122, 106, 78 |
Note: The spectroscopic data are estimated based on analogous compounds. Actual experimental data should be obtained for confirmation.
Application of this compound in Agrochemical Synthesis: A Case Study
This compound serves as an excellent starting material for the synthesis of more complex, substituted picolinates that are precursors to potent herbicides. A representative example is the synthesis of a 4-amino-3,6-dichloropicolinate, a key structural motif in herbicides like Clopyralid.
Synthetic Strategy
The overall strategy involves the chlorination and amination of the pyridine ring of this compound. The ester group is generally stable under these conditions and can be hydrolyzed in a final step to yield the active herbicidal acid.
Diagram 2: Synthesis of 4-Amino-3,6-dichloropicolinic Acid from this compound
Caption: Synthetic pathway to a Clopyralid precursor from this compound.
Protocol: Synthesis of Propyl 4-amino-3,6-dichloropicolinate
This protocol is a representative example based on established pyridine chemistry and may require optimization.
Part A: Chlorination of this compound
Materials:
-
This compound (1.0 eq)
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) with a catalyst
-
Inert solvent (e.g., dichlorobenzene)
Procedure:
-
In a flask equipped for high-temperature reactions, dissolve this compound in the inert solvent.
-
Add the chlorinating agent (e.g., PCl₅) portion-wise at an elevated temperature (e.g., 150-200 °C).
-
Maintain the reaction at this temperature for several hours, monitoring by GC or LC-MS.
-
After completion, cool the reaction and carefully quench with water or ice.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the resulting propyl 3,6-dichloropicolinate by column chromatography or distillation.
Part B: Amination of Propyl 3,6-dichloropicolinate
Materials:
-
Propyl 3,6-dichloropicolinate (1.0 eq)
-
Ammonia (aqueous or anhydrous in a pressure vessel)
-
Solvent (e.g., ethanol, dioxane)
Procedure:
-
Dissolve the chlorinated ester in a suitable solvent in a pressure-rated reactor.
-
Introduce ammonia and heat the mixture. The reaction conditions (temperature, pressure, and time) will need to be optimized.
-
Upon completion, cool the reactor and vent any excess ammonia.
-
Remove the solvent and purify the crude product, propyl 4-amino-3,6-dichloropicolinate, by recrystallization or column chromatography.
Final Step: Hydrolysis to the Active Herbicide
The final step to obtain the active herbicidal acid is a straightforward ester hydrolysis.
Materials:
-
Propyl 4-amino-3,6-dichloropicolinate (1.0 eq)
-
Aqueous base (e.g., NaOH or KOH)
-
Aqueous acid (e.g., HCl)
Procedure:
-
Dissolve the ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an aqueous base and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with aqueous acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the final product, 4-amino-3,6-dichloropicolinic acid (Clopyralid).
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of picolinic acid-based herbicides. Its synthesis via Fischer esterification is a robust and scalable process. Subsequent functionalization of the pyridine ring through chlorination and amination provides a clear pathway to key herbicidal precursors. The protocols and data presented in this guide offer a solid foundation for researchers and chemists working in the field of agrochemical development to explore the utility of this compound in their synthetic endeavors.
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Google Patents. (n.d.). Patents citing picolinate esters in herbicides.
-
Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. International Journal of Molecular Sciences, 24(3), 2686. [Link]
Sources
Stability-Indicating HPLC Method for the Analysis of Propyl Picolinate: An Application Note
Abstract
This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of propyl picolinate. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The described protocol utilizes reversed-phase chromatography with UV detection, ensuring specificity, accuracy, and precision. Furthermore, a comprehensive protocol for a forced degradation study is outlined to identify potential degradation products and establish the stability-indicating nature of the method in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound
This compound, the n-propyl ester of picolinic acid, is a pyridine carboxylic acid derivative with potential applications in various fields, including pharmaceuticals and agrochemicals.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its purity and stability profile is paramount for ensuring safety and efficacy. A stability-indicating analytical method is a critical tool in drug development and quality control, as it can accurately quantify the substance of interest while also resolving it from any process-related impurities and degradation products that may arise during manufacturing, storage, or handling.[2]
The ester functionality in this compound makes it susceptible to hydrolysis under both acidic and basic conditions, yielding picolinic acid and n-propanol.[3] Therefore, a robust analytical method must be able to separate the parent compound from these potential degradants. This application note details a reversed-phase HPLC method developed for this purpose and provides a comprehensive framework for its validation and the execution of forced degradation studies as mandated by regulatory bodies.[4][5]
Chromatographic Principles and Method Development Rationale
The selection of the chromatographic conditions is based on the physicochemical properties of this compound and its expected degradation products.
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides good retention for the relatively nonpolar this compound. The alkyl chains of the stationary phase interact with the propyl group and the pyridine ring of the analyte.
-
Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is employed.
-
Organic Modifier: Acetonitrile is selected due to its low UV cutoff and excellent solubilizing properties for a wide range of organic molecules.
-
Aqueous Phase: A phosphate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is crucial for reproducible retention times of ionizable compounds like the potential degradant, picolinic acid.[6]
-
-
Detection: The pyridine ring in this compound contains a chromophore that absorbs UV radiation. Based on the UV spectrum of picolinic acid, a detection wavelength in the range of 254-265 nm is expected to provide adequate sensitivity.[6][7] For this method, a wavelength of 262 nm is selected to maximize the signal-to-noise ratio.
Materials and Methods
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) (AR grade)
-
Sodium hydroxide (NaOH) (AR grade)
-
Hydrogen peroxide (H₂O₂) (30%)
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas before use.
-
Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution at a similar concentration to the standard solution using the diluent.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 262 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[4][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate specificity, a forced degradation study should be performed.
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 8 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[9]
-
Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.
Analyze the stressed samples using the proposed HPLC method. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks, and the peak purity can be demonstrated using a photodiode array (PDA) detector.
Linearity
Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.
| Acceptance Criteria |
| Correlation Coefficient (r²) ≥ 0.999 |
Accuracy
Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix or by analyzing samples with a known concentration. Perform the analysis at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
| Acceptance Criteria |
| Mean Recovery: 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples on different days, by different analysts, or using different equipment.
| Acceptance Criteria |
| Relative Standard Deviation (RSD) ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the analytical results.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase pH | ± 0.2 units |
| Mobile Phase Composition | ± 2% organic modifier |
The system suitability parameters should remain within the acceptance criteria for all variations.
System Suitability
Before each analytical run, perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of replicate injections | ≤ 2.0% for 5 injections |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound and the assessment of its purity and stability. The comprehensive validation protocol and forced degradation study design ensure that the method is stability-indicating and compliant with regulatory expectations. This method is suitable for routine quality control and stability studies in a regulated environment.
References
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Scilit. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (n.d.). ResearchGate. [Link]
-
UV-Vis Spectrum of Picolinic Acid. (n.d.). SIELC Technologies. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. [Link]
- Esterification of pyridine carboxylic acids. (1956).
-
Picolinic acid | C6H5NO2 | CID 1018. (n.d.). PubChem. [Link]
-
pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). (2022). PubMed. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
-
Q1A(R2) Guideline - ICH. (n.d.). ICH. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
- Process for synthesis of picolinamides. (2021).
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 7. scilit.com [scilit.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. biomedres.us [biomedres.us]
Application Notes & Protocols: Coordination Complexes of Propyl Picolinate with Transition Metals for Therapeutic Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of coordination complexes formed between propyl picolinate and first-row transition metals. This compound, an ester derivative of picolinic acid, serves as a versatile bidentate chelating ligand. Its coordination complexes are of significant interest due to the potential for synergistic biological activity, where the physicochemical properties of the metal center are modulated by the ligand framework. This guide emphasizes the causality behind experimental design, offering detailed, self-validating protocols for synthesis and characterization, alongside methodologies for assessing their potential as therapeutic agents.
Introduction: The Rationale for this compound Metal Complexes
Picolinic acid, a metabolite of L-tryptophan, and its derivatives are recognized for their significant biological potential, acting as neuroprotective, immunomodulatory, and antimicrobial agents.[1] The coordination of such ligands to transition metals can profoundly enhance their therapeutic efficacy.[2][3] This enhancement stems from several factors, including:
-
Modified Lipophilicity: The esterification of picolinic acid to this compound increases the lipophilicity of the ligand. Upon complexation, this property can be further tuned, potentially improving membrane permeability and cellular uptake of the metallic drug candidate.
-
Stabilization of Metal Ions: The picolinate moiety is an excellent chelating agent, forming stable five-membered rings with metal ions via the pyridine nitrogen and a carboxylate oxygen.[4] This chelation stabilizes the metal center, allowing for its controlled delivery and potentially reducing systemic toxicity.
-
Synergistic Bioactivity: The final complex is a new chemical entity, and its biological activity may not be a simple sum of its components. The complex can interact with biological targets in unique ways, offering novel mechanisms of action. For instance, copper(II)-picolinate complexes have shown promising antidiabetic properties, exceeding those of their constituent parts.[4][5]
This guide focuses on providing the foundational chemistry and biology workflows to explore these promising compounds.
Synthesis and Characterization Workflow
A successful investigation begins with the robust synthesis and unambiguous characterization of the target complexes. The following workflow ensures the purity and structural integrity of the synthesized compounds, a cornerstone of trustworthy and reproducible biological data.
Sources
- 1. Bioactive Cr(III), Co(II), and Mn(II) Complexes with N′((3-Hydroxynaphthalen-2-yl)methylene)picolinohydrazide: Structural, Computational, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propyl Picolinate Synthesis Yield
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of propyl picolinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Section 1: Understanding the Core Synthesis - The Fischer-Speier Esterification
The most common and economically viable method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of picolinic acid with propanol. While straightforward in principle, its success hinges on a nuanced understanding of its reversible nature.
The reaction is an equilibrium process, meaning the forward reaction (esterification) and the reverse reaction (hydrolysis) occur simultaneously. To achieve a high yield of the desired ester, the equilibrium must be shifted to the product side.[1] This is typically accomplished by using an excess of one reactant (usually the alcohol) or by actively removing water as it is formed.[1]
The Mechanism: A Step-by-Step View
The Fischer esterification proceeds through a six-step mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] Understanding these steps is critical for troubleshooting.
-
Protonation: The acid catalyst protonates the carbonyl oxygen of picolinic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack (Addition): A lone pair on the oxygen of propanol attacks the activated carbonyl carbon.
-
Deprotonation: A base (like another molecule of propanol) removes the proton from the oxonium ion, forming a neutral tetrahedral intermediate.
-
Protonation: One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst, turning it into a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final this compound product and regenerate the acid catalyst.
Caption: Key stages of the acid-catalyzed Fischer-Speier esterification.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or Non-Existent Product Yield
Q: My reaction has run for several hours, but TLC and NMR analysis show mostly unreacted starting material. What are the most likely causes?
A: This is a common and frustrating issue, typically pointing to a problem with the reaction equilibrium or kinetics.
-
Causality 1: Presence of Water. The primary culprit is often water. The reaction produces one mole of water for every mole of ester formed. According to Le Chatelier's principle, this product accumulation will push the equilibrium back towards the starting materials, halting the reaction.[1] Initial water content in your reactants (e.g., non-anhydrous propanol) or from atmospheric moisture can also prevent the reaction from starting effectively.
-
Actionable Solution:
-
Use Anhydrous Reagents: Ensure your propanol and any solvents are rated as anhydrous or are freshly distilled.
-
Implement Water Removal: The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane. As the mixture refluxes, the water-solvent azeotrope distills over, condenses, and collects in the trap, with the denser water separating and the solvent returning to the flask. This continuously removes water and drives the reaction to completion.
-
-
Causality 2: Ineffective Catalysis. The reaction rate is highly dependent on the strength and concentration of the acid catalyst.
-
Insufficient Catalyst: Too little catalyst will result in an impractically slow reaction.
-
Weak Catalyst: While weaker acids can work, strong proton sources like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard for a reason.[2]
-
Catalyst Degradation: Some catalysts can degrade under reaction conditions or if they are old.
-
-
Actionable Solution:
-
Catalyst Loading: A typical catalytic amount is 1-5 mol% of the limiting reagent (picolinic acid).
-
Catalyst Choice: Use concentrated sulfuric acid or anhydrous p-TsOH for reliable results. For reactions sensitive to charring, consider a solid acid catalyst like Amberlyst-15 or graphene oxide, which also simplifies work-up.[3]
-
-
Causality 3: Insufficient Temperature. Esterification is an endothermic process. The reaction requires sufficient thermal energy to overcome the activation energy barrier.
-
Actionable Solution:
-
Ensure Reflux: The reaction should be heated to a steady reflux. The reflux temperature will be determined by the boiling point of the alcohol or the azeotropic solvent being used. For a propanol/toluene system, this will be around 110-120°C.
-
Issue 2: Product Degradation and Side Reactions
Q: My reaction mixture turned dark brown or black, and the final product is impure. What causes this charring?
A: Charring is a sign of decomposition, usually caused by an overly aggressive catalyst or excessive heat.
-
Causality: Dehydration and Oxidation. Concentrated sulfuric acid is a potent dehydrating and oxidizing agent. At high temperatures, it can dehydrate the propanol to propene and subsequently catalyze polymerization and oxidation, leading to complex, dark-colored byproducts. Picolinic acid itself can also be susceptible to degradation under harsh acidic conditions and high heat.
-
Actionable Solutions:
-
Reduce Catalyst Concentration: Use the minimum amount of H₂SO₄ necessary for a reasonable reaction rate (start at ~1 mol%).
-
Switch Catalysts: p-Toluenesulfonic acid (p-TsOH) is an effective strong acid catalyst that is less oxidizing than H₂SO₄ and less likely to cause charring.[2]
-
Use a Heterogeneous Catalyst: Solid acid catalysts (e.g., Nafion, Zeolites, or sulfonic acid resins) are an excellent alternative.[3] They prevent strong acid from being dissolved in the reaction medium, significantly reducing charring and simplifying removal (by simple filtration).
-
Q: Besides my main product, I've identified dipropyl ether in my crude mixture. How is this formed and how can I prevent it?
A: Ether formation is a classic side reaction when heating alcohols in the presence of a strong acid.
-
Causality: Acid-Catalyzed Dehydration of Alcohol. Two molecules of propanol can be dehydrated by the acid catalyst to form dipropyl ether and water. This side reaction consumes your excess reagent and complicates purification due to the ether's similar boiling point to the product.
-
Actionable Solutions:
-
Control Temperature: Avoid excessive temperatures. Maintain a gentle, controlled reflux rather than vigorous, superheated conditions.
-
Molar Ratio: While an excess of alcohol is needed to shift the equilibrium, an extremely large excess can favor the bimolecular dehydration. A molar ratio of 3:1 to 5:1 of propanol to picolinic acid is often a good starting point.
-
Issue 3: Work-up and Purification Challenges
Q: I'm struggling to separate my product from unreacted picolinic acid. How can I improve the work-up?
A: This is a common issue because both the starting material (a carboxylic acid) and the product (an ester with a basic nitrogen) have acid-base properties.
-
Causality: Amphoteric Nature. Picolinic acid is acidic, while this compound is basic at the pyridine nitrogen. A simple acid or base wash can lead to emulsions or loss of product.
-
Actionable Solution: Biphasic Extraction with pH control.
-
Cool the Reaction: First, cool the reaction mixture to room temperature.
-
Dilute: Dilute the mixture with an inert, water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Neutralize Carefully: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like sodium carbonate (Na₂CO₃). Do this in a separatory funnel. The bicarbonate will react with the unreacted picolinic acid (forming the water-soluble sodium picolinate) and the acid catalyst. Caution: CO₂ will be evolved, so vent the funnel frequently.
-
Extract: The basic this compound will remain in the organic layer, while the sodium picolinate salt will move to the aqueous layer.
-
Wash and Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purify: After removing the drying agent and solvent, the crude ester can be purified by vacuum distillation or column chromatography.
-
Caption: A logical workflow for the work-up and purification of this compound.
Section 3: Standard Operating Protocols
Protocol 1: High-Yield Synthesis via Fischer Esterification with Dean-Stark Trap
This protocol is optimized for high yield by ensuring the continuous removal of water.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charge Reactants: To the flask, add picolinic acid (1.0 eq), propanol (4.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (enough to fill the Dean-Stark trap and maintain stirring in the flask).
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. You should observe the toluene/water azeotrope condensing and collecting in the trap.
-
Monitoring: Continue refluxing until no more water collects in the trap (typically 4-8 hours). The reaction can also be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Cool the reaction to room temperature. Follow the detailed work-up procedure described in Issue 3 .
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis via Acyl Chloride Intermediate
This method avoids the equilibrium limitations of Fischer esterification and is useful for heat-sensitive substrates, though it requires handling hazardous reagents.[4][5]
-
Acyl Chloride Formation: In a fume hood, suspend picolinic acid (1.0 eq) in an inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can accelerate this step.[4] Allow the reaction to stir at room temperature for 2-3 hours or until gas evolution ceases.
-
Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting picolinoyl chloride hydrochloride is often used directly.
-
Esterification: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C. Add propanol (1.1 eq) followed by the slow addition of a non-nucleophilic base like triethylamine (2.2 eq) to neutralize the generated HCl.[4]
-
Work-up: Allow the reaction to warm to room temperature. Wash the mixture sequentially with water, dilute aq. HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purification: Purify by chromatography or vacuum distillation.
Section 4: Optimization Data Summary
The choice of catalyst and reaction conditions significantly impacts the outcome. The following table summarizes key parameters for consideration, synthesized from common esterification practices.[2][3][6]
| Parameter | Condition A (Standard) | Condition B (Mild) | Condition C (Green) | Rationale & Causality |
| Catalyst | Conc. H₂SO₄ | p-TsOH | Amberlyst-15 (Solid Acid) | H₂SO₄ is effective but harsh. p-TsOH is less oxidizing. Solid acids reduce charring and simplify work-up. |
| Molar Ratio (Alcohol:Acid) | 5:1 | 3:1 | 3:1 with water removal | A large excess of alcohol drives equilibrium but can increase ether formation. Active water removal is more efficient. |
| Temperature | Reflux (~120°C with Toluene) | Reflux (~100°C) | Reflux (~100°C) | Higher temperatures increase reaction rate but can also lead to degradation. The optimal temperature balances kinetics and stability. |
| Water Removal | Dean-Stark Trap | Molecular Sieves | Dean-Stark Trap | A Dean-Stark trap is the most efficient method for complete water removal, ensuring high conversion. |
| Typical Yield | 75-85% | 70-80% | 85-95% | The "Green" condition often gives the highest isolated yield due to cleaner reaction profiles and easier purification. |
References
- CN101318929B - Synthesis process for chromium picolinate - Google Patents.
-
Synthesis and Characterization of New Picolinate Metal Complexes - ResearchGate. Available at: [Link]
-
Propyl Gallate - MDPI. Available at: [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. Available at: [Link]
- US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents.
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. Available at: [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - National Institutes of Health (NIH). Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
-
PROPYL GALLATE - Food and Agriculture Organization of the United Nations. Available at: [Link]
- CN1371899A - Process for preparing propyl gallate - Google Patents.
- CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents.
-
Acid to Ester - Common Conditions. Available at: [Link]
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- 2. CN1371899A - Process for preparing propyl gallate - Google Patents [patents.google.com]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Propyl Picolinate Degradation Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propyl picolinate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation of this compound in acidic environments. Our goal is to equip you with the scientific rationale and practical steps to anticipate and resolve challenges in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: Under acidic conditions, this compound primarily degrades via acid-catalyzed hydrolysis of the ester bond.[1][2][3] This reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The final products of this hydrolysis are picolinic acid and propanol.
Q2: What are the expected degradation products of this compound in an acidic aqueous solution?
A2: The primary and expected degradation products are picolinic acid and propanol. Picolinic acid, a derivative of pyridine, is generally stable under these conditions.[4]
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective and commonly used technique for monitoring the degradation of this compound.[5][6] This method allows for the separation and quantification of the parent compound (this compound) and its primary degradation product (picolinic acid). Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for definitive identification of degradation products.[6][7]
Q4: What is the anticipated effect of pH on the degradation rate of this compound?
A4: The rate of acid-catalyzed hydrolysis of esters is generally dependent on the hydrogen ion concentration.[7][8] Therefore, as the pH of the solution decreases (i.e., becomes more acidic), the rate of this compound degradation is expected to increase. The reaction rate is typically first-order with respect to the concentration of the ester and the acid catalyst.[3]
Q5: How does temperature influence the degradation kinetics?
A5: The degradation of this compound is a chemical reaction, and as with most chemical reactions, the rate will increase with temperature.[3][9] This relationship can be described by the Arrhenius equation. Therefore, maintaining a consistent and controlled temperature is crucial for obtaining reproducible kinetic data.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work.
Problem 1: Unexpectedly Fast or Slow Degradation Rates
Possible Causes & Solutions:
-
Incorrect pH of the medium: The rate of hydrolysis is highly sensitive to pH.
-
Validation: Always verify the pH of your reaction buffer or solution before and after the addition of this compound using a calibrated pH meter.
-
Action: Adjust the pH to the desired level using appropriate acid or buffer solutions. Be mindful that the addition of this compound itself might slightly alter the pH.
-
-
Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates.
-
Validation: Use a calibrated water bath or incubator to maintain a constant temperature throughout the experiment. Monitor the temperature periodically.
-
Action: Ensure your reaction vessels are adequately submerged or equilibrated to the set temperature before initiating the reaction.
-
-
Presence of Catalytic Impurities: Trace amounts of metal ions or other catalysts can inadvertently accelerate the degradation.[10]
-
Validation: Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned, for instance, with an acid wash followed by rinsing with deionized water.
-
Action: If contamination is suspected, prepare fresh solutions using higher-grade reagents and meticulously cleaned glassware.
-
Problem 2: Inconsistent or Irreproducible Results Between Experimental Runs
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Variations in the initial concentration of this compound or the composition of the acidic medium will lead to different results.
-
Validation: Prepare a stock solution of this compound in a suitable solvent and add a precise volume to the pre-heated acidic medium to start the reaction.
-
Action: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for sample and reagent preparation.
-
-
Variability in Analytical Method: Drifting detector response or changes in chromatographic conditions can affect quantification.
-
Validation: Run a system suitability test and a calibration curve with known standards before each set of analyses.
-
Action: If the system suitability fails, troubleshoot the HPLC system (e.g., check for leaks, bubble formation, or column degradation).
-
Problem 3: Difficulty in Identifying or Quantifying Degradation Products
Possible Causes & Solutions:
-
Inadequate Chromatographic Separation: The peaks for this compound and picolinic acid may co-elute.
-
Validation: Analyze standards of both this compound and picolinic acid to determine their individual retention times.
-
Action: Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., pH, organic solvent ratio), changing the column, or modifying the flow rate.
-
-
Low Concentration of Degradation Products: In the early stages of the reaction, the concentration of picolinic acid may be below the limit of detection of your analytical method.
-
Validation: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for picolinic acid using your analytical method.
-
Action: If necessary, allow the degradation to proceed for a longer duration to generate a sufficient concentration of the degradation product for detection and quantification. Alternatively, a more sensitive detector could be employed.
-
III. Experimental Protocol: Monitoring this compound Degradation by HPLC
This protocol provides a framework for a typical kinetic study of this compound degradation in an acidic medium.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Picolinic acid (analytical standard)
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water (HPLC grade)
-
Acetonitrile or Methanol (HPLC grade)
-
Buffer salts (if a buffered solution is required)
-
Volumetric flasks, pipettes, and other calibrated glassware
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatic water bath
2. Preparation of Solutions:
-
Acidic Medium: Prepare the desired acidic solution (e.g., 0.1 M HCl) by diluting a concentrated stock solution with deionized water.
-
Stock Solutions: Accurately weigh and dissolve this compound and picolinic acid in a suitable solvent (e.g., acetonitrile or methanol) to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards for both this compound and picolinic acid by diluting the stock solutions with the mobile phase.
3. Degradation Experiment:
-
Place a known volume of the acidic medium into a sealed reaction vessel (e.g., a screw-cap vial) and allow it to equilibrate to the desired temperature in the water bath.
-
Initiate the degradation reaction by adding a small, precise volume of the this compound stock solution to the pre-heated acidic medium.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with the mobile phase to a suitable concentration for HPLC analysis. This will stop further significant degradation.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a mixture of an acidic aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good separation.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at a wavelength where both this compound and picolinic acid have significant absorbance (e.g., around 262 nm, which is characteristic of the pyridine ring).
-
Injection Volume: Typically 10-20 µL.
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the quenched samples from the degradation experiment.
5. Data Analysis:
-
From the calibration curve, determine the concentration of this compound and picolinic acid in each sample at each time point.
-
Plot the concentration of this compound versus time to observe the degradation profile.
-
To determine the reaction kinetics, plot the natural logarithm of the this compound concentration versus time. A linear plot suggests first-order kinetics. The slope of this line will be the negative of the apparent first-order rate constant (-k).
IV. Data Presentation
Table 1: Expected Influence of Experimental Parameters on this compound Degradation Rate
| Parameter | Change | Expected Effect on Degradation Rate | Rationale |
| pH | Decrease (more acidic) | Increase | Higher concentration of H+ ions to catalyze the hydrolysis of the ester bond.[7][8] |
| Increase (less acidic) | Decrease | Lower concentration of H+ ions results in a slower rate of catalysis. | |
| Temperature | Increase | Increase | Provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, as described by the Arrhenius equation.[3][9] |
| Decrease | Decrease | Reduces the kinetic energy of the molecules, leading to a slower reaction rate. |
V. Visualization of the Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed hydrolysis of this compound.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
VI. References
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2019). MDPI. [Link]
-
Proposed mechanism for the synthesis of picolinate and picolinic acid... (n.d.). ResearchGate. [Link]
-
pH effect on paraben stability for parenteral drug formulation. (2025). ResearchGate. [Link]
-
Kinetic Reaction, Mechanism and Activation Parameter of Alkali Catalyzed Hydrolysis for Propyl Caprate in Water- Acetone Solvent System. (n.d.). Advances in Consumer Research. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (1998). PubMed. [Link]
-
Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments. (2024). PMC - NIH. [Link]
-
Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]
-
Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. (1984). DTIC. [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). PubMed. [Link]
-
Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. (2024). ChemRxiv. [Link]
-
What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? (2018). Quora. [Link]
-
Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. (n.d.). International Journal of ChemTech Research. [Link]
-
Kinetic study of hydrolysis of 2,6-di-propylaniline phosphate esters catalysed by hydrochloric acid. (n.d.). International Journal of Advanced Science and Research. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Stability and pH-Dependent Mechanism of Astaxanthin-Loaded Nanoemulsions Stabilized by Almond Protein Isolate. (n.d.). MDPI. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). PMC - NIH. [Link]
-
The influence of pH, polyethylene glycol and polyacrylic acid on the stability of stem bromelain. (n.d.). SciELO. [Link]
-
The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Enhanced Degradation of Micropollutants in a Peracetic Acid-Fe(III) System with Picolinic Acid. (2022). PubMed. [Link]
-
Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. (2023). ChemRxiv. [Link]
-
Esters Hydrolysis Rates. (n.d.). Internet Public Library - IPL.org. [Link]
-
Improved pH stability, heat stability, and functionality of phycocyanin after PEGylation. (2025). ResearchGate. [Link]
-
Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. (n.d.). MDPI. [Link]
-
Hydrolysis of Esters: Mechanism and Conditions. (2022). PSIBERG. [Link]
-
Oxidation of polysorbates – An underestimated degradation pathway? (2025). PMC - NIH. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]
-
Picolinic acid. (n.d.). Wikipedia. [Link]
Sources
- 1. Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allsciencejournal.com [allsciencejournal.com]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Propyl Picolinate and Methyl Picolinate Reactivity in Nucleophilic Acyl Substitution Reactions
Introduction
Picolinate esters, derivatives of picolinic acid (pyridine-2-carboxylic acid), are a class of compounds with significant utility in medicinal chemistry, organic synthesis, and materials science. Their pyridine nitrogen atom imparts unique electronic properties and coordinating abilities, influencing their reactivity and making them valuable synthons and functional moieties. Within this class, the nature of the alkyl ester group can profoundly impact the reactivity of the carbonyl center towards nucleophilic attack. This guide provides an in-depth comparison of the reactivity of two common picolinate esters: propyl picolinate and methyl picolinate. By examining the interplay of steric and electronic effects, supported by established principles of physical organic chemistry and analogous experimental data, this document aims to equip researchers, scientists, and drug development professionals with a robust understanding of their relative reactivity in key chemical transformations.
Structural and Physicochemical Properties: The Basis of Reactivity Differences
The fundamental difference between this compound and methyl picolinate lies in the alkyl group attached to the ester oxygen. This seemingly subtle variation has significant consequences for the molecule's steric and electronic profile, which in turn governs its reactivity in nucleophilic acyl substitution reactions.
| Property | Methyl Picolinate | This compound | Rationale |
| Molecular Formula | C₇H₇NO₂ | C₉H₁₁NO₂ | Addition of a C₂H₄ unit. |
| Molecular Weight | 137.14 g/mol | 165.19 g/mol | Increased mass of the propyl group. |
| Alkyl Group | Methyl (-CH₃) | n-Propyl (-CH₂CH₂CH₃) | The key structural differentiator. |
| Steric Hindrance | Lower | Higher | The bulkier n-propyl group presents a greater steric shield to the carbonyl carbon. |
| Electronic Effect | Weaker +I effect | Stronger +I effect | The n-propyl group is a slightly stronger electron-donating group than the methyl group. |
Table 1. Comparison of the key structural and physicochemical properties of methyl picolinate and this compound.
The primary factors that dictate the relative reactivity of these two esters are:
-
Steric Hindrance: The n-propyl group in this compound is significantly larger than the methyl group in methyl picolinate. This increased bulkiness impedes the trajectory of an incoming nucleophile towards the electrophilic carbonyl carbon, thereby slowing down the rate of reaction.[1][2][3]
-
Electronic Effects: Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). The propyl group, being larger, exerts a slightly stronger +I effect than the methyl group. This increased electron density on the carbonyl carbon of this compound makes it slightly less electrophilic and therefore less susceptible to nucleophilic attack compared to methyl picolinate.[4]
Based on these fundamental principles, a clear hypothesis emerges: Methyl picolinate is expected to be more reactive than this compound in nucleophilic acyl substitution reactions.
Comparative Reactivity in Key Transformations
The difference in reactivity between propyl and methyl picolinate manifests in several common and synthetically important reactions.
Hydrolysis: A Fundamental Reactivity Probe
Ester hydrolysis, the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol, is a classic reaction for probing ester reactivity. The reaction can be catalyzed by either acid or base.[5]
General Reaction: R-COOR' + H₂O ⇌ R-COOH + R'-OH
The rate of hydrolysis is highly sensitive to the structure of the R' group. For the alkaline hydrolysis of esters, which proceeds via a bimolecular nucleophilic acyl substitution mechanism (BAC2), the general order of reactivity for the alkyl group is: methyl > ethyl > propyl > isopropyl .[6] This trend is a direct consequence of the increasing steric hindrance and the slight increase in the electron-donating nature of the alkyl group, which destabilizes the transition state.
| Substituent (R') | Taft Steric Parameter (E_s) | Taft Polar Parameter (σ*) |
| Methyl (-CH₃) | 0.00 | 0.00 |
| n-Propyl (-CH₂CH₂CH₃) | -0.36 | -0.115 |
Table 2. Taft substituent constants for methyl and n-propyl groups.[7]
The more negative Es value for the n-propyl group indicates greater steric hindrance compared to the methyl group. The slightly more negative σ* value for the propyl group reflects its stronger electron-donating character. Both of these factors contribute to a predicted slower rate of hydrolysis for this compound compared to methyl picolinate.
Experimental Protocol: Comparative Alkaline Hydrolysis of Picolinate Esters
This protocol outlines a general procedure for comparing the hydrolysis rates of methyl and this compound.
Objective: To determine the relative rates of alkaline hydrolysis of methyl picolinate and this compound by monitoring the disappearance of the ester over time.
Materials:
-
Methyl picolinate
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M standardized solution
-
Ethanol (or other suitable co-solvent)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M standardized solution (for quenching)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Thermostatted water bath
Procedure:
-
Reaction Setup:
-
Prepare two separate reaction flasks, one for each ester.
-
In each flask, dissolve a known concentration of the respective picolinate ester (e.g., 0.01 M) in a mixture of ethanol and deionized water (e.g., 70:30 v/v).
-
Equilibrate the ester solutions and the 0.1 M NaOH solution to the desired reaction temperature (e.g., 25 °C) in a water bath.
-
-
Reaction Initiation:
-
To initiate the reaction, add an equal volume of the pre-heated 0.1 M NaOH solution to each ester solution simultaneously. The final concentration of both ester and NaOH will be 0.005 M and 0.05 M, respectively.
-
Start a timer immediately upon addition of the NaOH.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known excess of 0.1 M HCl (e.g., 100 µL). This will neutralize the NaOH and stop the hydrolysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining ester.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) and monitor the absorbance at a wavelength where the picolinate ester has a strong UV absorbance.
-
-
Data Analysis:
-
Plot the concentration of the ester versus time for both methyl and this compound.
-
Since the concentration of NaOH is in large excess, the reaction can be treated as pseudo-first-order. The rate constant (k') can be determined from the slope of a plot of ln([Ester]) versus time.
-
Compare the pseudo-first-order rate constants for methyl picolinate and this compound to determine their relative reactivity.
-
Expected Outcome: The rate constant for the hydrolysis of methyl picolinate will be significantly larger than that of this compound, confirming its higher reactivity.
Transesterification: Exchanging Alkoxy Groups
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[9] This reaction is typically catalyzed by an acid or a base.
General Reaction: R-COOR' + R''-OH ⇌ R-COOR'' + R'-OH
The reactivity in transesterification follows similar principles to hydrolysis. The nucleophilic attack of the incoming alcohol (R''-OH) on the carbonyl carbon is the rate-determining step. Consequently, methyl picolinate, with its less sterically hindered and more electrophilic carbonyl carbon, will undergo transesterification more readily than this compound.
For instance, in the production of biodiesel, the transesterification of triglycerides with methanol is a widely used industrial process.[10][11][12][13] The high reactivity of methanol is one of the reasons for its widespread use.
Amidation: Formation of Picolinamides
The reaction of an ester with an amine to form an amide is another important transformation where the reactivity difference between methyl and propyl picolinates is evident.
General Reaction: R-COOR' + R''-NH₂ → R-CONHR'' + R'-OH
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester.[14] Similar to hydrolysis and transesterification, the reaction is sensitive to steric hindrance around the carbonyl group. Therefore, methyl picolinate is a more efficient substrate for amidation than this compound. In many synthetic procedures, methyl esters are preferred for amidation reactions due to their higher reactivity, often allowing for milder reaction conditions and shorter reaction times.
A study on the catalyst-free amidation of various benzoate esters in water showed that methyl benzoate and ethyl benzoate gave significantly lower yields of the corresponding amide compared to phenyl benzoate under the same conditions. While this study does not directly compare methyl and propyl esters, it highlights the influence of the leaving group on the reaction outcome. In the context of aminolysis, methoxide is a better leaving group than propoxide, which further contributes to the higher reactivity of methyl picolinate.
Visualizing the Mechanistic Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate the key mechanistic steps for the reactions discussed.
Base-Catalyzed Hydrolysis (BAC2 Mechanism)
Caption: General mechanism for base-catalyzed ester hydrolysis.
Transesterification (Base-Catalyzed)
Caption: Base-catalyzed transesterification mechanism.
Amidation
Caption: General mechanism for the amidation of an ester.
Conclusion and Practical Implications
The comparative analysis of this compound and methyl picolinate reactivity unequivocally points to methyl picolinate being the more reactive species in nucleophilic acyl substitution reactions. This heightened reactivity is a direct consequence of the smaller steric profile and slightly lower electron-donating character of the methyl group compared to the n-propyl group.
For researchers and professionals in drug development and organic synthesis, this has several practical implications:
-
Choice of Synthetic Precursor: When a picolinoyl moiety needs to be introduced into a molecule via nucleophilic acyl substitution, methyl picolinate will generally be the more efficient starting material, often requiring milder reaction conditions and leading to higher yields in shorter reaction times.
-
Prodrug Design: In the design of picolinate-based prodrugs, where the ester is intended to be hydrolyzed in vivo to release the active carboxylic acid, the choice of the alkyl group can be used to tune the rate of drug release. A methyl picolinate prodrug would be expected to hydrolyze faster than a this compound analog.[1][3]
-
Reaction Optimization: When working with this compound, it may be necessary to employ more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or more active catalysts) to achieve comparable reaction rates to those observed with methyl picolinate.
References
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- Liu, Z., & Wania, F. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. DOI: 10.26434/chemrxiv-2021-l86w9
- Jaffé, H. H. (1955). Theoretical Considerations Concerning Hammett's Equation. III. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics, 23(3), 415–419. DOI: 10.1063/1.1742010
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
- Pisarello, M. L., & Querini, C. A. (2012). Kinetics of the production of alkyl esters by transesterification of soybean oil. Latin American Applied Research, 42(4), 379-386.
-
Wikipedia. (2023, December 2). Taft equation. Retrieved from [Link]
- Sreńscek-Nazzal, J., & Kamińska, E. (2018). Amidation of fatty acid methyl ester using metal oxides and hydroxides as catalysts. Journal of Surfactants and Detergents, 21(4), 491-500.
- Xu, J., et al. (2009). Kinetic study of the hydrolysis of a carboxylic acid ester promoted by the complex Bis( O , O ′-di(2-phenylethyl)dithiophosphato) nickel(II). Transition Metal Chemistry, 34(3), 291-295.
- Patra, S., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances, 13(22), 14934-14939.
-
Chemistry Stack Exchange. (n.d.). Taft Equation. Retrieved from [Link]
- Buchwald, P., & Bodor, N. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of medicinal chemistry, 43(1), 115-23.
- Li, Z., et al. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Processes, 12(8), 1548.
- S. S. H. Rizvi, S. S. H. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- Brown, F. M. (1970). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. University of Bradford.
-
Chemistry Practicals. (2020, September 24). Kinetic study of Ester hydrolysis. YouTube. Retrieved from [Link]
- Buchwald, P., & Bodor, N. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 42(26), 5160-5168.
-
ResearchGate. (n.d.). Amidation reaction between methyl ester (FAME) and DMAPA in presence of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine derivatives used for ligand synthesis together with Hammett.... Retrieved from [Link]
- Anantakrishnan, S. V., & Anantaraman, A. V. (1959). Kinetic studies in ester hydrolysis. Part VIII. The alkaline hydrolysis of ethyl acetate in acetone-water mixtures. Proceedings of the Indian Academy of Sciences - Section A, 49(2), 86-96.
- Noureddini, H., & Zhu, D. (1997). Kinetics of transesterification of soybean oil. Journal of the American Oil Chemists' Society, 74(11), 1457-1463.
- Fischer, A., et al. (1957). The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid. Journal of the Chemical Society, 141-146.
-
Wikipedia. (2023, November 29). Hammett equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
- Reddy, G. S., et al. (2026, January 23). Total Synthesis of Okeaniamide A. Organic Letters.
- Liu, Y., et al. (2022). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Physical Chemistry Chemical Physics, 24(29), 17467-17475.
- Trmčić, M., & Hodgson, D. R. W. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 6, 732-741.
- Darnoko, D., & Cheryan, M. (2000). Kinetics of palm oil transesterification in a batch reactor. Journal of the American Oil Chemists' Society, 77(12), 1263-1267.
- Encinar, J. M., et al. (2019). Transesterification Kinetics of Soyabean Oil. International Journal of Engineering Research & Technology, 8(9).
- Charton, M. (1966). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1240-1245.
- Gandeepan, P., & Ackermann, L. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Biological & pharmaceutical bulletin, 44(3), 431-438.
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- Noureddini, H., & Zhu, D. (1997). Kinetics of Transesterification of Soybean Oil. JAOCS, 74(11), 1457-1463.
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Propyl Picolinate: A Comparative Guide to a Versatile Pyridine Derivative
In the vast landscape of heterocyclic chemistry, pyridine and its derivatives stand as foundational pillars, integral to advancements in pharmaceuticals, agrochemicals, and material science.[1] The inherent biological activities and versatile reactivity of the pyridine scaffold have led to its incorporation into a myriad of approved drugs and functional molecules.[2][3] However, the quest for novel compounds with enhanced efficacy, improved safety profiles, and tailored physicochemical properties is a perpetual endeavor in scientific research. This guide offers an in-depth technical comparison of propyl picolinate, a less-explored pyridine derivative, with other established pyridine-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental insights.
This document will delve into the synthesis, chemical properties, and potential applications of this compound, juxtaposing it against three distinct pyridine derivatives: the reactive intermediate 2-Chloropyridine , the biologically active 4-Aminopyridine , and the isomeric ester Methyl Isonicotinate . Through this comparative lens, we aim to elucidate the unique position this compound may occupy as a valuable tool in the chemist's arsenal.
The Pyridine Scaffold: A Hub of Chemical Diversity
The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its ability to engage in various chemical transformations and its presence in numerous natural products and pharmaceuticals underscore its significance.[1] The nitrogen atom imparts distinct electronic properties to the ring, influencing its reactivity and its capacity to interact with biological targets.[2] The diverse biological activities exhibited by pyridine derivatives, including anticancer, antimicrobial, and antidiabetic properties, have fueled extensive research into this class of compounds.[3]
This compound: Synthesis and Physicochemical Profile
This compound, also known as propyl 2-pyridinecarboxylate, is an ester derivative of picolinic acid. While specific, detailed studies on this compound are not abundant in publicly available literature, its synthesis and properties can be reliably inferred from established principles of organic chemistry and data on related compounds.
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is through the Fischer esterification of picolinic acid with propanol in the presence of an acid catalyst. This reaction is a cornerstone of organic synthesis, valued for its simplicity and efficiency.
Objective: To synthesize this compound from picolinic acid and n-propanol.
Materials:
-
Picolinic acid
-
n-Propanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve picolinic acid in an excess of n-propanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like diethyl ether.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Propanol: Using an excess of the alcohol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the ester.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the picolinic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Neutralization and Washing: These steps are crucial for removing the acid catalyst and any unreacted picolinic acid, ensuring the purity of the final product.
Physicochemical Properties of this compound
| Property | This compound (Computed) |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Topological Polar Surface Area | 39.2 Ų |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Data sourced from available chemical databases.
The ester functionality in this compound makes it a relatively polar molecule, but less so than its parent picolinic acid due to the absence of the acidic proton. The propyl group increases its lipophilicity compared to methyl or ethyl picolinates.
Comparative Analysis: this compound vs. Alternative Pyridine Derivatives
To understand the potential advantages and unique characteristics of this compound, it is essential to compare it with other well-established pyridine derivatives.
2-Chloropyridine: The Reactive Intermediate
2-Chloropyridine is a key starting material in the synthesis of many pharmaceuticals and agrochemicals.[4] Its primary utility lies in the reactivity of the chlorine atom, which can be readily displaced by nucleophiles.
Synthesis: 2-Chloropyridine is typically synthesized by the chlorination of pyridine at high temperatures or by treating 2-pyridone with a chlorinating agent like phosphorus oxychloride.[5]
Physicochemical Properties:
| Property | 2-Chloropyridine |
| Molecular Formula | C₅H₄ClN |
| Molecular Weight | 113.55 g/mol |
| Boiling Point | 170 °C |
| Density | 1.205 g/cm³ |
| Solubility in Water | 2.5 g/100g @ 25°C |
Data sourced from the National Toxicology Program.[5]
Comparison with this compound:
-
Reactivity: 2-Chloropyridine is significantly more reactive towards nucleophilic substitution at the 2-position of the pyridine ring. The chlorine atom is a good leaving group, facilitating the introduction of various functional groups. This compound, on the other hand, is more stable and its reactivity is centered around the ester group (e.g., hydrolysis, transesterification, amidation).
-
Applications: 2-Chloropyridine is primarily an intermediate, used to build more complex molecules.[4] this compound, as an ester, could potentially be used as a final product (e.g., as a fragrance, solvent, or a molecule with inherent biological activity) or as a more stable precursor for amide synthesis compared to the highly reactive acid chloride.
-
Toxicity: 2-Chloropyridine is classified as a toxic and irritating substance.[5] While specific toxicity data for this compound is scarce, esters are generally considered to have lower toxicity than their corresponding halo-derivatives.
4-Aminopyridine: The Biologically Active Agent
4-Aminopyridine is a well-known drug used to improve walking in patients with multiple sclerosis.[6] Its biological activity stems from its ability to block potassium channels in neurons.[6]
Synthesis: 4-Aminopyridine can be synthesized through various methods, including the Chichibabin reaction of pyridine with sodium amide, followed by hydrolysis, or by the reduction of 4-nitropyridine-N-oxide.
Physicochemical Properties:
| Property | 4-Aminopyridine |
| Molecular Formula | C₅H₆N₂ |
| Molecular Weight | 94.12 g/mol |
| Melting Point | 155-158 °C |
| pKa | 9.17 |
| Solubility in Water | Soluble |
Data sourced from various chemical databases.[7]
Comparison with this compound:
-
Functionality and Biological Activity: 4-Aminopyridine possesses a basic amino group that is crucial for its biological activity as a potassium channel blocker.[6] this compound, with its ester functionality, is less likely to exhibit the same mode of action. However, picolinic acid and its derivatives are known to have their own range of biological activities, often related to their chelating properties.
-
Physicochemical Properties: 4-Aminopyridine is a solid at room temperature and is highly soluble in water, consistent with its use as a pharmaceutical. This compound is expected to be a liquid with lower water solubility due to the larger, nonpolar propyl group. This difference in solubility would significantly impact its potential applications, particularly in a biological context.
-
Reactivity: The amino group of 4-aminopyridine can undergo reactions typical of aromatic amines, such as diazotization and coupling reactions. The reactivity of this compound is primarily at the ester group.
Methyl Isonicotinate/Nicotinate: The Isomeric Esters
Methyl isonicotinate (the methyl ester of pyridine-4-carboxylic acid) and methyl nicotinate (the methyl ester of pyridine-3-carboxylic acid) are isomers of methyl picolinate. Comparing this compound to these provides insight into the influence of the substituent's position on the pyridine ring.
Synthesis: Similar to this compound, these esters are typically synthesized via Fischer esterification of the corresponding carboxylic acids (isonicotinic acid and nicotinic acid) with methanol.[8]
Physicochemical Properties:
| Property | Methyl Isonicotinate | Methyl Nicotinate |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol |
| Melting Point | 7-9 °C | 38-43 °C |
| Boiling Point | 208 °C | 209 °C |
| Toxicity | Irritant | Irritant |
Data sourced from PubChem and other chemical suppliers.[9][10]
Comparison with this compound:
-
Electronic Effects: The position of the ester group on the pyridine ring influences the electronic distribution. In picolinates (2-substituted), the ester group is in close proximity to the ring nitrogen, which can affect its reactivity and chelating ability. In isonicotinates (4-substituted) and nicotinates (3-substituted), the electronic and steric environment around the ester group is different, which can lead to variations in reaction rates and biological activities.
-
Chelating Ability: Picolinic acid and its esters are known to be effective chelating agents due to the proximity of the nitrogen atom and the carbonyl oxygen of the ester, which can coordinate with metal ions. This property is less pronounced in nicotinates and isonicotinates. This makes picolinates, including this compound, potentially more suitable for applications where metal chelation is desired, such as in catalysis or as metal-sequestering agents.
-
Biological Activity: Methyl nicotinate has been shown to have antinociceptive (pain-relieving) activity.[8] While specific data for this compound is limited, the general class of picolinates has been investigated for various biological activities. The difference in the position of the ester group can lead to different interactions with biological targets.
Summary of Comparative Data
| Feature | This compound | 2-Chloropyridine | 4-Aminopyridine | Methyl Isonicotinate/Nicotinate |
| Primary Functionality | Ester | Chloro (leaving group) | Amino (basic, biologically active) | Ester |
| Key Reactivity | Nucleophilic acyl substitution at the ester carbonyl | Nucleophilic aromatic substitution at the 2-position | Reactions of an aromatic amine | Nucleophilic acyl substitution at the ester carbonyl |
| Potential Applications | Solvents, fragrances, stable precursors for amides, chelating agents | Synthetic intermediate for pharmaceuticals and agrochemicals | Drug for multiple sclerosis, potassium channel blocker | Pharmaceutical activity (e.g., antinociceptive), synthetic intermediate |
| Water Solubility | Expected to be low to moderate | Low | High | Moderate |
| Toxicity Profile | Expected to be relatively low | Toxic and irritant | Biologically active with a defined therapeutic window | Irritant |
Conclusion: The Niche for this compound
This comparative guide illuminates the position of this compound within the broader family of pyridine derivatives. While not as extensively studied as some of its counterparts, this compound presents a unique combination of properties that make it a compelling candidate for further investigation.
Its ester functionality provides a balance of stability and reactivity, making it a potentially more manageable alternative to highly reactive intermediates like 2-chloropyridine for the synthesis of picolinamide structures. The increased lipophilicity from the propyl group, compared to methyl or ethyl esters, could be advantageous in applications requiring better solubility in nonpolar media or for tuning the pharmacokinetic properties of a potential drug candidate.
Furthermore, the inherent chelating ability of the picolinate scaffold suggests that this compound could find use in areas where this property is paramount, distinguishing it from its isonicotinate and nicotinate isomers.
For researchers and drug development professionals, this compound represents an opportunity to explore a less-trodden path in pyridine chemistry. Its synthesis is straightforward, and its unique physicochemical profile suggests potential for novel applications. Future research should focus on a more detailed experimental characterization of this compound and a systematic evaluation of its performance in areas such as catalysis, materials science, and as a scaffold for new bioactive molecules. By understanding its strengths and weaknesses relative to other pyridine derivatives, the scientific community can unlock the full potential of this versatile compound.
References
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Osayemwenre, E., Olubunmi, A., & Sunday, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]
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Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(7), 786-827. [Link]
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National Toxicology Program. (1997). 2-Chloropyridine. NTP Technical Report on the Toxicity Studies of 2-Chloropyridine. [Link]
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Wikipedia. (2024). 4-Aminopyridine. [Link]
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Donev, R. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 59-65. [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15995-16017. [Link]
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PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. [Link]
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Gold, R., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e989. [Link]
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Kumar, A., & Singh, P. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4696-4704. [Link]
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Propyl picolinate versus other directing groups in organic synthesis
An In-Depth Comparative Guide to Picolinamide and Other Directing Groups in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient modification of molecular scaffolds is paramount. Transition-metal catalyzed C-H activation has emerged as a powerful tool in this endeavor, offering a paradigm shift from traditional pre-functionalization strategies.[1] The key to unlocking the potential of C-H activation lies in the strategic use of directing groups (DGs), which steer the catalyst to a specific C-H bond, ensuring regioselectivity.[2]
Among the myriad of directing groups developed, those based on a picolinic acid framework, particularly picolinamide (PA) , have become workhorses in the field. This guide provides an in-depth, objective comparison of the picolinamide directing group against other prevalent classes of directing groups. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to inform your selection of the optimal directing group for your synthetic challenges.
The Central Role of Bidentate Chelation: The Picolinamide Advantage
The efficacy of many directing groups, including picolinamide, stems from their ability to form a stable, bidentate chelate with the transition metal catalyst. This coordination brings the catalytic center into close proximity to the target C-H bond, facilitating its cleavage in what is often the rate-determining step of the catalytic cycle. The resulting metallacycle intermediate is a key feature of these reactions.[1][2]
Picolinamide, introduced by the Daugulis group, excels in this role. It forms a robust 5-membered metallacycle that has proven effective in a wide range of transformations, including arylations, alkylations, and halogenations across various metal-catalyzed systems (e.g., Pd, Co, Ni).
Mechanism of Picolinamide-Directed C-H Activation
The generally accepted mechanism for a palladium-catalyzed C-H arylation directed by picolinamide involves several key steps:
-
Coordination: The picolinamide-bearing substrate coordinates to the palladium catalyst.
-
C-H Cleavage: A concerted metalation-deprotonation (CMD) event occurs, forming a palladacycle intermediate. This is often the turnover-limiting step.
-
Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed through reductive elimination, regenerating the active palladium catalyst.
Caption: Generalized catalytic cycle for picolinamide-directed C-H arylation.
Comparative Analysis of Directing Groups
The choice of directing group is a critical decision in planning a C-H functionalization reaction. It influences not only the reaction's efficiency and regioselectivity but also the overall synthetic route, including the ease of installation and subsequent removal of the group.
| Directing Group | Structure | Typical Catalysts | Key Advantages | Key Disadvantages | Ease of Removal |
| Picolinamide (PA) | Picolinamide scaffold | Pd, Ni, Co, Ru | Highly effective, robust, broad substrate scope, well-studied.[3] | Can be difficult to remove, requiring harsh conditions.[4] | Moderate to Difficult |
| 8-Aminoquinoline (AQ) | 8-Aminoquinoline scaffold | Pd, Ru, Ir | Very strong directing ability, effective for sp³ C-H activation.[5] | Often requires harsh removal conditions (e.g., strong acid, oxidation).[5] | Difficult |
| Pyridine | Pyridine scaffold | Pd, Ru, Ir | Simple, readily available, can be part of the target molecule.[6][7] | Monodentate, weaker coordination, often less efficient than bidentate DGs.[6] | Often Not Removable |
| Transient Directing Groups | Varies (e.g., amino acids, salicylaldehydes) | Rh, Ru, Pd | No need for separate installation/removal steps, improves atom economy.[2] | Substrate scope can be limited, may require specific catalyst systems. | Not Applicable |
In Focus: Picolinamide vs. 8-Aminoquinoline (AQ)
Both picolinamide and 8-aminoquinoline are powerful, bidentate directing groups that have seen extensive use.
-
Directing Power: Both are highly effective, though AQ is often favored for the more challenging activation of sp³ C-H bonds due to the formation of a particularly stable 6-membered metallacycle.[5]
-
Substrate Scope: Picolinamide has been demonstrated to be effective across a very broad range of substrates and reaction types.[8]
-
Removal: The removal of both directing groups can be a significant drawback. Picolinamide removal often requires harsh hydrolytic or reductive conditions.[4] AQ removal can also be challenging, often requiring strong oxidizing agents like ceric ammonium nitrate (CAN).[5] The development of more easily cleavable versions of these directing groups is an active area of research.[5][9]
The Rise of Modifiable and Transient Directing Groups
A significant limitation of robust directing groups like picolinamide is the need for additional synthetic steps for their installation and removal.[2] This has led to the development of "traceless" or transient directing groups, which are formed in situ from a catalyst and a functionality already present on the substrate (like a carboxylic acid or an aldehyde) and do not require a separate removal step.[2] While highly elegant and atom-economical, the substrate scope for these systems can be more limited compared to the broad applicability of picolinamide.
Experimental Protocols
To provide a practical context, we present detailed, validated protocols for the use of the picolinamide directing group.
Protocol 1: Installation of the Picolinamide Directing Group
This protocol describes the amidation of a primary amine with picolinoyl chloride.
Caption: Workflow for the installation of a picolinamide directing group.
Step-by-Step Methodology:
-
Preparation: To a solution of the primary amine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.5 equiv) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C in an ice bath.
-
Addition: Slowly add a solution of picolinoyl chloride (1.1 equiv) in DCM dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired picolinamide-functionalized substrate.
Protocol 2: Palladium-Catalyzed C-H Arylation using a Picolinamide Directing Group
This protocol is a general procedure for the ortho-arylation of a picolinamide-substituted arene.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried vial, combine the picolinamide-substituted substrate (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (if required) and carbonate base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., toluene or dioxane).
-
Degassing and Reaction: Seal the vial and degas the mixture by bubbling argon through it for 10 minutes. Place the vial in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Cooling and Filtration: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Workup and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the ortho-arylated product.
Protocol 3: Removal of the Picolinamide Directing Group
This protocol outlines a common method for the reductive cleavage of the picolinamide group.[4]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the picolinamide-containing compound (1.0 equiv) in a mixture of aqueous hydrochloric acid (e.g., 3 M) and a co-solvent like ethanol.
-
Addition of Reducing Agent: Add excess zinc dust (e.g., 10 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Workup: Once the starting material is consumed, filter the reaction mixture through celite to remove excess zinc. Neutralize the filtrate carefully with a base (e.g., saturated NaHCO₃ or NaOH solution) until the pH is basic.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amine product by chromatography or crystallization.
Conclusion and Future Outlook
Picolinamide has rightfully earned its place as a cornerstone directing group in C-H activation chemistry. Its robustness, strong directing ability, and broad applicability make it an excellent choice for a wide array of synthetic challenges.[10] However, the challenges associated with its removal have spurred innovation in the field, leading to the development of more easily cleavable analogues and transient directing group strategies.[2][9]
For the practicing chemist, the selection of a directing group requires a holistic assessment of the entire synthetic route. While picolinamide offers high reliability for the C-H activation step itself, the cost of its installation and removal in terms of step economy must be considered. For complex molecule synthesis, where functional group tolerance is key, milder removal conditions are highly desirable.[4] As the field continues to evolve, we can expect to see the development of new directing groups that combine the robust directing power of picolinamide with greater ease of use and improved overall synthetic efficiency.
References
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Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]
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Engle, K. M.; Mei, T.-S.; Wasa, M.; Yu, J.-Q. Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Acc. Chem. Res.2012 , 45 (6), 788–802. [Link]
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Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 1147–1169. [Link]
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Giri, R.; Chen, X.; Yu, J.-Q. Palladium-Catalyzed Asymmetric Iodination of C(sp3)–H Bonds. Angew. Chem. Int. Ed.2005 , 44 (14), 2112-2115. [Link]
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Shabani, S.; Ramzan, M.; Maleki, A. Recent Advances in Directing Group-Induced C-H Activation Reactions. Chin. J. Org. Chem.2018 , 38 (10), 2534-2551. [Link]
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OpenChemHub. Removable and modifiable directing groups in C-H activation. YouTube, 18 Jan 2024. [Link]
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Maj, A.; Tiritiris, I.; Schleker, P. M. Combining transition metals and transient directing groups for C–H functionalizations. RSC Adv., 2018 , 8, 21820-21846. [Link]
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Sanford, M. S.; et al. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. J. Am. Chem. Soc.2005 , 127 (20), 7330-7331. [Link]
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Noisier, A. F. M.; Brimble, M. A. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chem. Soc. Rev., 2021 , 50, 8649-8678. [Link]
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Daugulis, O. Picolinamide directed γ-C(sp³)–H mono and diarylation of amino acids. Angew. Chem. Int. Ed.2005 , 44, 1-4. [Link]
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Sambiagio, C.; Schönbauer, D.; Blieck, R.; He, T.; Orru, R. V. A.; Ingham, R. J.; Kappe, C. O. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem. Soc. Rev., 2018 , 47, 6603-6743. [Link]
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Davies, H. M. L.; Morton, D. Recent Advances in C–H Functionalization. J. Org. Chem.2016 , 81 (2), 343-350. [Link]
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Sharma, S.; Park, Y.; Chang, S. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. J. Org. Chem.2019 , 84 (21), 14056-14066. [Link]
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Directing groups (DG) based strategies for C−H activation. ResearchGate. [Link]
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Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry, 2016 , 14, 6755-6758. [Link]
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Proposed mechanism for the synthesis of picolinate and picolinic acid... ResearchGate. [Link]
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Strategies for the meta‐C−H functionalization of pyridines. ResearchGate. [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]
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Selective Ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. PubMed. [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
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Spring, D. R.; et al. The reductive cleavage of picolinic amides. Tetrahedron Lett.2016 , 57 (33), 3737-3740. [Link]
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Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]
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Synthesis, properties and performance of organic polymers employed in flocculation applications. RSC Publishing. [Link]
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Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. ResearchGate. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed Central. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Propyl Picolinate: Essential Personal Protective Equipment and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Understanding the Inferred Hazard Profile of Propyl Picolinate
The safety data for Ethyl 2-picolinate, a close structural analog, indicates that it is a combustible liquid and necessitates the use of personal protective equipment, including eyeshields, gloves, and a respirator. Therefore, a cautious approach, assuming similar or greater hazards for this compound, is warranted.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, and the subsequent workflow diagram provides a decision-making framework for proper selection.
| Protection Level | Required PPE | Justification |
| Primary Barrier | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat (flame-resistant recommended) | Prevents direct skin and eye contact with the liquid. A lab coat protects against incidental splashes. |
| Secondary Barrier | - Face Shield (in addition to goggles)- Chemical-Resistant Apron | Recommended when handling larger quantities (>100 mL) or when there is a significant splash risk.[7][8] |
| Respiratory Protection | - Organic Vapor Cartridge Respirator | Necessary when working outside of a certified chemical fume hood or in poorly ventilated areas.[9] |
Experimental Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
If required, put on a face shield over the goggles.
-
If required, perform a fit-check and don an organic vapor respirator.
-
Wash and dry hands thoroughly.
-
Put on the first pair of nitrile or neoprene gloves.
-
Put on a second pair of gloves, ensuring the cuffs of the outer glove go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outside surface.
-
Remove the face shield (if used) by touching the headband.
-
Remove the laboratory coat, folding it inward to contain any contamination.
-
Remove the inner pair of gloves.
-
Remove goggles.
-
If a respirator was used, remove it last.
-
Wash hands thoroughly with soap and water.
-
Visualization: PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate PPE when handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe working environment.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[10]
-
The storage container should be tightly closed.[10]
Step 2: Handling and Use
-
All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use only non-sparking tools and equipment.[5]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the area where this compound is handled.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Experimental Protocol: Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the liquid.[6]
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Visualization: Emergency Spill Response
Caption: A step-by-step procedure for responding to a this compound spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container.
-
Dispose of the waste through your institution's hazardous waste management program.[5]
-
Do not dispose of this compound down the drain or in general waste.[6]
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Propyl propionate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chromium Picolinate: Prototype Monograph Summary. In Dietary Supplements. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
-
Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PCCA. (n.d.). Safety Data Sheet: Chromium picolinate. Retrieved from [Link]
-
Redox. (2021). Safety Data Sheet Chromium Picolinate. Retrieved from [Link]
-
MCR Safety. (2023). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Harvey, D. J. (1999). Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS. PubMed. Retrieved from [Link]
-
R.S. Hughes. (n.d.). Chemical Resistant Protective Gear. Retrieved from [Link]
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Chemsrc. (n.d.). Methyl picolinate | CAS#:2459-07-6. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Picolinamide (CAS 1452-77-3). Retrieved from [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. vigon.com [vigon.com]
- 6. carlroth.com [carlroth.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
